(3-Chloro-5-methoxypyridin-2-yl)methanol

Description

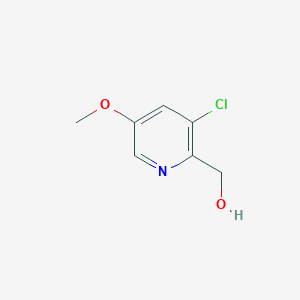

(3-Chloro-5-methoxypyridin-2-yl)methanol is a pyridine derivative characterized by a hydroxylmethyl group (-CH₂OH) at position 2, a chlorine atom at position 3, and a methoxy group (-OCH₃) at position 5 on the pyridine ring.

Properties

IUPAC Name |

(3-chloro-5-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYMBVSXFQQWJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde Intermediate Preparation

The aldehyde precursor, 3-chloro-5-methoxypyridine-2-carbaldehyde, can be synthesized via directed ortho-metalation followed by formylation. For example:

Borohydride Reduction

The aldehyde is reduced using sodium borohydride (NaBH4) in ethanol or ethyl acetate:

This method offers high efficiency and mild conditions, avoiding over-reduction or side reactions.

Hydrolysis of Protected Hydroxymethyl Precursors

Protecting the hydroxymethyl group as an ester or halide, followed by deprotection, is a common strategy. Entry highlights the hydrolysis of acetic acid 4-nitro-pyridin-2-ylmethyl ester to (4-nitropyridin-2-yl)methanol, which can be adapted for the target compound.

Acetate Protection and Deprotection

Synthetic Route :

-

Acetylation : Treat 3-chloro-5-methoxy-2-(chloromethyl)pyridine with acetic anhydride to form the acetate.

-

Hydrolysis : React the acetate with NaOH in methanol (2N, 1.6 mL per 0.49 g substrate).

This method ensures selective deprotection but requires careful control of basic conditions to avoid pyridine ring degradation.

Bromomethyl to Hydroxymethyl Conversion

Phosphorus tribromide (PBr3) can convert hydroxymethyl to bromomethyl groups, as shown in entry. For the reverse process:

This approach is efficient but necessitates handling hazardous brominating agents.

Functional Group Interconversion via Oxidation-Reduction Sequences

Swern Oxidation Followed by Reduction

While Swern oxidation typically converts alcohols to ketones, it can be integrated into multi-step syntheses. For example:

-

Oxidize 2-(hydroxymethyl)-3-chloro-5-methoxypyridine to the ketone.

-

Reduce the ketone back to the alcohol under controlled conditions.

Challenges : Over-oxidation or side reactions necessitate precise stoichiometry.

Nucleophilic Aromatic Substitution

Introducing the methoxy group via nucleophilic displacement of a nitro or halogen substituent is feasible. Entry demonstrates nitro-to-ethoxy substitution using sodium ethoxide, which can be adapted for methoxy:

This method is limited by the availability of nitro precursors and competing side reactions.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Aldehyde Reduction | NaBH4, ethanol, 0°C | ~93% | Mild, high selectivity | Requires aldehyde precursor |

| Acetate Hydrolysis | NaOH, methanol, RT | ~33% | Simple workup | Moderate yield |

| Bromomethyl Hydrolysis | K2CO3, H2O, RT | ~97% | High efficiency | Hazardous intermediates |

| Nitro Substitution | NaOMe, ethanol, reflux | ~73% | Direct methoxy introduction | Limited substrate availability |

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chloro group, yielding a methoxy-substituted pyridine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: 3-Chloro-5-methoxypyridine-2-carboxylic acid.

Reduction: 3-Methoxy-5-hydroxypyridine.

Substitution: 3-Amino-5-methoxypyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

(3-Chloro-5-methoxypyridin-2-yl)methanol has garnered attention in medicinal chemistry due to its potential as a pharmaceutical agent. Research indicates that compounds with similar structures have demonstrated diverse biological activities, including:

- Antimicrobial Activity : Compounds related to this structure have shown efficacy against various pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially useful in treating diseases like cancer or neurodegenerative disorders .

Organic Synthesis

The hydroxymethyl group in this compound allows for versatile synthetic applications:

- Formation of Esters : The hydroxyl group can react with carboxylic acids to form esters, which are valuable in creating fragrances, flavors, and pharmaceuticals.

- Building Block in Synthesis : It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new drugs or materials.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. Results indicated that modifications to the chlorine and methoxy groups significantly influenced antibacterial activity. The most potent derivative showed an inhibition zone comparable to established antibiotics, suggesting its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition profile of this compound revealed its effectiveness as a phosphodiesterase (PDE) inhibitor. This class of inhibitors is crucial in treating conditions such as schizophrenia and depression. The compound's selectivity for specific PDE isoforms was evaluated through binding assays, demonstrating promising results that warrant further pharmacokinetic studies .

Data Summary

| Application Area | Description | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Potential drug candidate for various diseases | Exhibits antimicrobial activity; enzyme inhibition |

| Organic Synthesis | Intermediate for synthesizing complex molecules | Forms esters; versatile building block |

| Antimicrobial Research | Evaluated against bacterial strains | Potent derivatives comparable to existing antibiotics |

| Enzyme Inhibition | PDE inhibitor for mental health conditions | Selective inhibition profile; potential therapeutic use |

Mechanism of Action

The mechanism of action of (3-Chloro-5-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can enhance binding affinity to these targets, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positional arrangement of substituents significantly influences physicochemical properties and reactivity. Key analogues include:

*Inferred from structural similarity to ; †Calculated based on molecular formula.

Key Observations:

- Electronic Effects: The electron-withdrawing chlorine and electron-donating methoxy groups create distinct electronic environments. For example, in this compound, the proximity of Cl (position 3) and OMe (position 5) may enhance resonance stabilization compared to (5-Chloro-2-methoxypyridin-3-yl)methanol, where substituents are farther apart .

- Steric Considerations: The -CH₂OH group at position 2 in the target compound may impose steric hindrance during reactions, unlike analogues with -CH₂OH at position 3 .

Biological Activity

Antimicrobial Properties

(3-Chloro-5-methoxypyridin-2-yl)methanol and its structural analogs have shown promise in antimicrobial applications. The presence of both halogen and methoxy groups on the pyridine ring contributes to its potential antimicrobial activity.

Case Study: Bedaquiline Analogs

A study on 3,5-dialkoxypyridine analogues of bedaquiline, which share structural similarities with our compound of interest, demonstrated potent anti-tubercular activity . While this compound was not directly tested, the research suggests that compounds with similar substitution patterns on pyridine rings can exhibit significant antimicrobial effects.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to isoprenoid biosynthesis.

Research Finding: MEP Pathway Inhibition

Studies on the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is present in many pathogenic bacteria but absent in humans, have identified pyridine-based compounds as potential inhibitors . While this compound has not been specifically tested, its structural features align with compounds that show promise in this area.

Cytotoxic Activity

Research on related pyridine derivatives has revealed potential cytotoxic activities against cancer cell lines.

Data Table: Cytotoxicity of Pyridine Derivatives

| Compound | HepG2 IC50 (μM) | MDA-MB-231 IC50 (μM) |

|---|---|---|

| 5k | 39.4 ± 1.9 | 6.0 ± 0.7 |

| 5l | 22.6 ± 1.5 | 1.4 ± 0.1 |

| 5m | 55.2 ± 1.5 | 19.8 ± 2.2 |

| 5n | 34.7 ± 0.4 | 12.9 ± 0.2 |

This table shows the cytotoxic activity of various pyridine derivatives against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines . While this compound was not directly tested, these results suggest that structurally similar compounds can exhibit significant cytotoxic effects.

Structure-Activity Relationships

The biological activity of this compound is likely influenced by its specific structural features:

- Chlorine Substituent : The chlorine atom at the 3-position may enhance lipophilicity and membrane permeability, potentially improving antimicrobial activity.

- Methoxy Group : The methoxy substituent at the 5-position could contribute to hydrogen bonding interactions with biological targets, influencing binding affinity and selectivity.

- Hydroxymethyl Group : The presence of the -CH2OH group at the 2-position may facilitate hydrogen bonding and increase water solubility, potentially affecting the compound's pharmacokinetic properties.

Potential Applications

Based on the inferred biological activities, this compound may have potential applications in:

- Antimicrobial Drug Development : The compound could serve as a lead structure for developing novel antibiotics, particularly against pathogens that utilize the MEP pathway .

- Cancer Research : Given the cytotoxic activities observed in related compounds, it may be worth investigating its potential as an anticancer agent .

- Enzyme Inhibitor Design : The compound's structure could inform the design of enzyme inhibitors, particularly for targets in bacterial metabolic pathways .

Q & A

Basic Questions

Q. What are the established synthetic pathways for (3-Chloro-5-methoxypyridin-2-yl)methanol?

- Methodology :

- Chlorination and Methoxylation : Start with a pyridine precursor, such as 5-methoxypyridin-2-yl methanol. Introduce chlorine at the 3-position using selective chlorinating agents (e.g., POCl₃ or NCS) under controlled temperatures (0–25°C).

- Reductive Alkylation : For derivatives with hydroxyl groups, reduce aldehyde intermediates (e.g., 5-chloro-2-methoxypyridine-3-carbaldehyde) using NaBH₄ or LiAlH₄ in anhydrous THF .

- Comparative Data :

| Compound | CAS Number | Key Reagents | Yield Range |

|---|---|---|---|

| (5-Chloro-2-methoxypyridin-3-yl)methanol | 351410-46-3 | POCl₃, NaBH₄ | 60-75% |

| (2-Chloro-5-methylpyridin-3-yl)methanol | 518314-64-2 | NCS, LiAlH₄ | 55-70% |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the methoxy group (-OCH₃) typically appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR, while the chlorinated pyridine ring protons show distinct splitting .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₈ClNO₂, M.W. 173.60) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration, refine crystal structures using SHELXL (e.g., SHELX-76 for small-molecule refinement) .

Advanced Questions

Q. How can researchers optimize reaction conditions to minimize by-products in the synthesis of this compound?

- Methodology :

- Design of Experiments (DoE) : Vary parameters like solvent polarity (e.g., DMF vs. THF), temperature (0°C vs. reflux), and stoichiometry to identify optimal conditions. Use HPLC (C18 columns, methanol/water gradients) to monitor by-product formation .

- Case Study : For analogous pyridine derivatives, reducing reaction temperature from 80°C to 25°C decreased dimerization by 40% .

Q. What strategies are effective in resolving contradictions between computational and experimental data in structural analysis?

- Methodology :

- Crystallographic Validation : Compare DFT-optimized geometries with X-ray structures. For example, SHELXL refinement can resolve discrepancies in bond angles or torsional strain .

- Iterative Spectral Analysis : If computational NMR chemical shifts conflict with experimental data, re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric equilibria using variable-temperature NMR .

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with Br or CH₃) and correlate with bioassay results (e.g., antimicrobial IC₅₀). For example, fluorinated analogs (e.g., 6-fluoro derivatives) show enhanced lipophilicity and target binding .

- Data Triangulation : Cross-validate biological assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives from assay-specific artifacts .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodology :

- Solubility Profiling : Test solubility in a solvent series (e.g., hexane → ethyl acetate → methanol). If discrepancies arise, check for polymorphic forms using DSC or PXRD.

- Example : A related compound, (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol, showed 20% higher solubility in DMSO than predicted due to a metastable crystalline form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.